molecular formula C13H23ClN2O3 B1444668 3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 642443-45-6

3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1444668
M. Wt: 290.78 g/mol
InChI Key: HODLYENJCRMFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

Tert-butyl esters, like the one in this compound, can undergo a variety of reactions. For instance, they can be deprotected using aqueous phosphoric acid, an environmentally benign, selective, and mild reagent . They can also react with SOCl2 at room temperature to provide acid chlorides .

Scientific Research Applications

Synthesis of Biological Active Alkaloids

Research demonstrates the use of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester in synthesizing biologically active alkaloids like sedridine, allosedridine, and coniine. This highlights the compound's potential as a versatile chiral building block in producing various alkaloids (Passarella et al., 2005).

Anticancer Properties

The tert-butyl esters of similar compounds have been synthesized and tested for their anticancer properties. Studies have shown that these compounds exhibit cytotoxic activity against cancer cells, indicating their potential in cancer research and treatment (Vorona et al., 2007).

Structural Characterization

Research has also focused on the structural characterization of compounds with similar tert-butyl ester structures. These studies are crucial for understanding the molecular configuration and potential chemical reactivity of such compounds (Kolter et al., 1996).

properties

IUPAC Name

tert-butyl 3-[[(2-chloroacetyl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-6-4-5-10(9-16)8-15-11(17)7-14/h10H,4-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODLYENJCRMFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Synthesis routes and methods

Procedure details

3-Aminomethyl-piperidine-1-carboxylic acid tert-butyl ester 1c (5.0 g, 23.4 mmol) in 20 mL CH2Cl2 was added dropwise to a cold (−10→0° C.) solution of chloroacetylchloride (2.8 mL, 35 mmol, 1.5 equiv) and diisopropylethylamine (6.1 mL, 35 mmol, 1.5 equiv) in 60 mL CH2Cl2 under N2. After being left overnight (−10° C.→rt), the mixture was diluted with ethyl acetate and washed briefly with water and brine, dried (Na2SO4), and concentrated to give 3-[(2-chloroacetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 1d as a dark brown oil. The crude product was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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